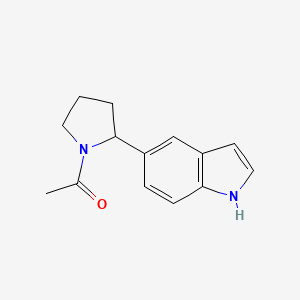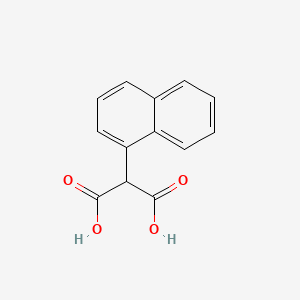
2-(1-Naphthyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthyl)malonic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 1-naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyl)malonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a base such as sodium ethoxide, followed by the alkylation with 1-bromonaphthalene. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of malonic ester synthesis can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Naphthyl)malonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can yield different naphthyl-substituted products.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce naphthoquinones, while reduction can yield naphthyl-substituted alkanes.
Applications De Recherche Scientifique
2-(1-Naphthyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of naphthalene derivatives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 2-(1-Naphthyl)malonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl and naphthyl groups. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid: The parent compound, which lacks the naphthyl group.
2-Methylmalonic acid: A derivative with a methyl group instead of a naphthyl group.
2-Phenylmalonic acid: A derivative with a phenyl group.
Uniqueness
2-(1-Naphthyl)malonic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
6341-57-7 |
|---|---|
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-naphthalen-1-ylpropanedioic acid |
InChI |
InChI=1S/C13H10O4/c14-12(15)11(13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)(H,16,17) |
Clé InChI |
MTWVMHFXOXGTCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


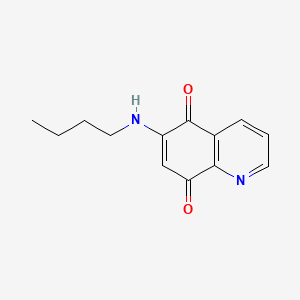
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
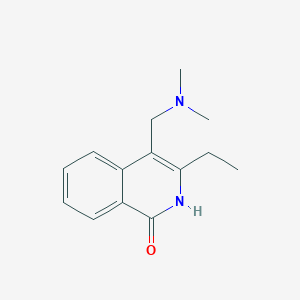
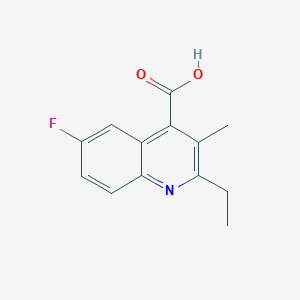


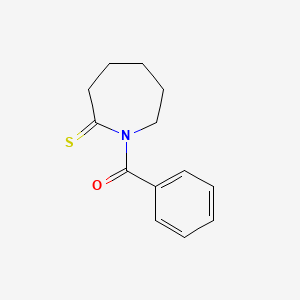
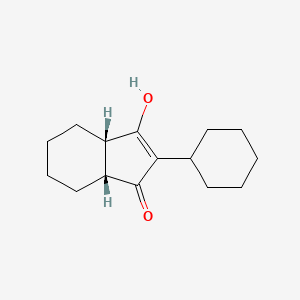

![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)



